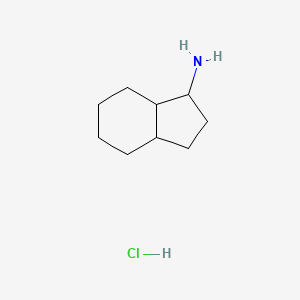

Octahydro-1H-inden-1-amine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Octahydro-1H-inden-1-amine hydrochloride is a chemical compound with the molecular formula C9H18ClN and a molecular weight of 175.7 g/mol . It is a derivative of indane, a bicyclic hydrocarbon, and is commonly used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of octahydro-1H-inden-1-amine hydrochloride typically involves the hydrogenation of indanone derivatives. One common method is the catalytic hydrogenation of 1H-indan-1-one using a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions . The resulting octahydro-1H-inden-1-amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient hydrogenation and conversion to the desired product. The final product is purified through crystallization or recrystallization techniques to achieve high purity levels .

Analyse Chemischer Reaktionen

Reaktionstypen

Octahydro-1H-inden-1-amin-Hydrochlorid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) oxidiert werden, um entsprechende Ketone oder Carbonsäuren zu bilden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid (LiAlH4) durchgeführt werden, um Amin-Derivate zu erzeugen.

Substitution: Nucleophile Substitutionsreaktionen können mit halogenierten Verbindungen stattfinden, um verschiedene funktionelle Gruppen einzuführen.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat (KMnO4) in einem sauren Medium.

Reduktion: Lithiumaluminiumhydrid (LiAlH4) in wasserfreiem Ether.

Substitution: Halogenierte Verbindungen in Gegenwart einer Base wie Natriumhydroxid (NaOH).

Hauptsächlich gebildete Produkte

Oxidation: Ketone oder Carbonsäuren.

Reduktion: Amin-Derivate.

Substitution: Verschiedene substituierte Amin-Derivate.

Wissenschaftliche Forschungsanwendungen

Octahydro-1H-inden-1-amin-Hydrochlorid wird aufgrund seiner vielseitigen chemischen Eigenschaften in der wissenschaftlichen Forschung häufig verwendet. Einige seiner Anwendungen umfassen:

Chemie: Wird als Baustein bei der Synthese komplexer organischer Moleküle und als Reagenz in verschiedenen chemischen Reaktionen verwendet.

Biologie: Wird im Studium von Enzymmechanismen und als Substrat in biochemischen Assays eingesetzt.

Medizin: Wird auf seine potenziellen therapeutischen Wirkungen und als Vorstufe bei der Synthese von pharmazeutischen Verbindungen untersucht.

Wirkmechanismus

Der Wirkmechanismus von Octahydro-1H-inden-1-amin-Hydrochlorid beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen und Signalwegen. Die Verbindung kann als Ligand wirken, an Rezeptoren oder Enzyme binden und deren Aktivität modulieren. Diese Interaktion kann zu Veränderungen in zellulären Signalwegen führen, was zu verschiedenen biologischen Wirkungen führt. Die genauen molekularen Zielstrukturen und Signalwege, die beteiligt sind, hängen von der spezifischen Anwendung und dem Kontext der Verwendung ab .

Wirkmechanismus

The mechanism of action of octahydro-1H-inden-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Indan-1-amin-Hydrochlorid: Eine ähnliche Verbindung mit einem anderen Hydrierungsgrad.

1H-Indan-1-on: Eine Vorstufe bei der Synthese von Octahydro-1H-inden-1-amin-Hydrochlorid.

Cyclohexylamin-Hydrochlorid: Ein weiteres Amin-Derivat mit ähnlichen chemischen Eigenschaften.

Einzigartigkeit

Octahydro-1H-inden-1-amin-Hydrochlorid ist aufgrund seiner vollständig hydrierten Indan-Struktur einzigartig, die ihm eine besondere chemische Reaktivität und Stabilität verleiht. Dies macht es zu einer wertvollen Verbindung in verschiedenen Forschungs- und industriellen Anwendungen und unterscheidet es von anderen ähnlichen Verbindungen .

Eigenschaften

Molekularformel |

C9H18ClN |

|---|---|

Molekulargewicht |

175.70 g/mol |

IUPAC-Name |

2,3,3a,4,5,6,7,7a-octahydro-1H-inden-1-amine;hydrochloride |

InChI |

InChI=1S/C9H17N.ClH/c10-9-6-5-7-3-1-2-4-8(7)9;/h7-9H,1-6,10H2;1H |

InChI-Schlüssel |

OTDZGOMKRQHISR-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCC2C(C1)CCC2N.Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-amino-5-ethyl-6-methyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B11821081.png)

![bis[(1R)-1-phenyl-1-[[(1R)-1-[4-(trifluoromethyl)phenyl]ethyl]amino]ethyl] benzene-1,2-dicarboxylate](/img/structure/B11821085.png)

![4-{[(Tert-butoxy)carbonyl]amino}-2-fluorobut-2-enoic acid](/img/structure/B11821125.png)

![N-[1-(adamantan-1-yl)propylidene]hydroxylamine](/img/structure/B11821133.png)

![N-[(1-benzyl-3,5-dimethylpyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B11821140.png)